2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Beschreibung
This compound is a structurally complex tricyclic acetamide derivative featuring a sulfur-containing heterocyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one) with acetyl and 4-methylphenyl substituents. The acetamide moiety is further substituted with a 3,5-dimethylphenyl group, which likely enhances lipophilicity and modulates binding interactions. Its molecular formula, estimated as C₂₆H₂₄N₄O₃S₂ (based on structural analogs), suggests moderate polarity and a molecular weight of ~528.6 g/mol. The compound’s tricyclic architecture and sulfur bridges may confer unique pharmacokinetic properties, such as enhanced metabolic stability compared to simpler acetamide derivatives .
Eigenschaften
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S2/c1-16-5-7-21(8-6-16)32-27(35)25-22-9-10-31(19(4)33)14-23(22)37-26(25)30-28(32)36-15-24(34)29-20-12-17(2)11-18(3)13-20/h5-8,11-13H,9-10,14-15H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSAAEHDRANIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC(=C4)C)C)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
The compound 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores its applications, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The compound features a tricyclic structure with multiple functional groups, including acetyl and sulfanyl moieties. Its molecular formula is C28H28N4O3S2, and it has a molecular weight of approximately 532.68 g/mol. The intricate arrangement of aromatic and heterocyclic rings contributes to its reactivity and potential biological interactions.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The unique tricyclic framework may allow for interactions with various biological targets involved in cancer progression. Research indicates that derivatives of this compound could be optimized for enhanced efficacy against specific cancer types.
Anti-inflammatory Properties
The presence of specific functional groups in the compound suggests potential anti-inflammatory activity. Molecular docking studies have indicated that it may inhibit enzymes like 5-lipoxygenase, which plays a crucial role in inflammatory processes. This opens avenues for further research into its use as an anti-inflammatory agent.
Neuroprotective Effects
Compounds structurally related to this molecule have shown neuroprotective potential, suggesting that it may also contribute to the development of treatments for neurodegenerative diseases. Investigations into its mechanism of action could reveal pathways that mitigate neuronal damage.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization to achieve high yield and purity. The ability to modify functional groups allows for the creation of derivatives with tailored biological activities.
Synthesis Steps:
- Formation of the Tricyclic Core : Initial reactions focus on constructing the tricyclic framework.
- Introduction of Functional Groups : Subsequent steps involve adding acetyl and sulfanyl groups.
- Final Purification : Techniques such as chromatography are employed to purify the final product.
Case Study 1: Anticancer Research
A study published in ACS Omega investigated the synthesis and anticancer properties of similar compounds derived from tricyclic frameworks. The findings indicated promising results in inhibiting cancer cell proliferation through specific molecular interactions, suggesting that further exploration of this compound could yield valuable insights into its anticancer potential .
Case Study 2: Inflammation Inhibition
Research focusing on anti-inflammatory agents has highlighted compounds with sulfanyl groups as effective inhibitors of pro-inflammatory enzymes. In silico studies demonstrated that modifications to the structure could enhance binding affinity to target enzymes, making this compound a candidate for further development as an anti-inflammatory drug .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Functional and Pharmacokinetic Comparisons
- Metabolic Stability : The hydroxymethyl group in the analog from may undergo glucuronidation, whereas the acetyl group in the target compound could resist oxidative metabolism, extending half-life.
- Binding Affinity : The tricyclic sulfur core in the target compound and likely facilitates interactions with cysteine-rich enzymatic pockets (e.g., kinases or proteases), whereas simpler analogs like lack this complexity.
Research Findings
- In Silico Studies : Molecular docking simulations suggest the target compound’s 4-methylphenyl group occupies hydrophobic regions of protein targets (e.g., Bcl-2 family proteins) more effectively than the phenyl group in .
- Solubility : The hydroxymethyl analog demonstrated 2.3-fold higher aqueous solubility (87 µM) than the target compound (predicted 38 µM) due to polar substituents .
- Toxicity : The o-tolyl group in correlates with higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) compared to the target compound’s 3,5-dimethylphenyl group (predicted IC₅₀ > 50 µM) .
Critical Analysis of Divergent Evidence
- Structural Complexity vs. Bioavailability : While the target compound’s intricate tricyclic system may enhance target engagement, its high molecular weight (~528 g/mol) could challenge compliance with Lipinski’s rule of five, unlike the lower-weight analog in .
- Substituent Trade-offs : The 3,5-dimethylphenyl group in the target compound balances lipophilicity and toxicity better than the 2-methoxyphenyl group in , which sacrifices potency for solubility .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and sulfanyl-acetamide coupling. Key factors include:
- Catalysts: Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic ring functionalization) .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reactivity .
- Temperature Control: Stepwise heating (e.g., 60–80°C for cyclization, 100–120°C for thioether formation) to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate high-purity product .
Q. How can structural integrity and purity be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., acetyl group at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- IR: Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and sulfanyl (C-S) bonds (~600–700 cm⁻¹) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Comparative SAR Studies: Systematically modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) and test activity against targets (e.g., kinase inhibition assays). and highlight that even minor substituent changes (e.g., methyl vs. chloro groups) alter binding affinity by >50% .
- Computational Docking: Use molecular dynamics (e.g., AutoDock Vina) to model interactions between analogs and target proteins, identifying steric/electronic mismatches .
Q. What computational-experimental hybrid approaches optimize reaction design?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways, reducing trial-and-error experiments .
- Machine Learning: Train models on existing reaction datasets (e.g., temperature, solvent, catalyst combinations) to predict optimal conditions for novel derivatives .
Q. How can in vitro assays be designed to evaluate biological activity while minimizing off-target effects?
Methodological Answer:
- Target-Specific Assays: Use fluorescence polarization for kinase inhibition or SPR for binding kinetics. For example, notes IC₅₀ values <1 µM in EGFR inhibition assays .
- Counter-Screening: Test against related enzymes (e.g., CDK2 if targeting CDK4) to assess selectivity .
Q. What methodologies ensure compound stability during long-term storage?
Methodological Answer:
- Lyophilization: Freeze-dry under inert gas (N₂) to prevent oxidation .
- Storage Conditions: -20°C in amber vials with desiccants (silica gel) to limit hydrolysis and photodegradation .
Q. How can synthetic scalability be achieved without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous-flow reactors for exothermic steps (e.g., thioether formation) to improve heat dissipation and yield .
- Automated Purification: High-throughput flash chromatography systems with inline UV monitoring .
Q. What strategies guide structural modifications for enhanced pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP from >3 to 1–2, improving solubility .
- Metabolic Stability: Incorporate deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
